(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a brominated thiophene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated thiophene is then subjected to amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The brominated thiophene can be reduced to a non-brominated thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a non-brominated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with target molecules, while the brominated thiophene ring can participate in π-π stacking and other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: This compound shares a similar thiophene ring structure but differs in the functional groups attached.
®-1-Isopropyl-2,2-di(p-methoxyphenyl)ethylenediamine: Another compound with a chiral center and aromatic ring, but with different substituents.
Uniqueness
(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is unique due to the combination of its chiral center, brominated thiophene ring, and the presence of both amino and hydroxyl functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m0/s1 |
InChI Key |
CUMWMSBCEWSCFP-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1Br)[C@H](CCO)N |
Canonical SMILES |
C1=CSC(=C1Br)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.